N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a sulfanyl (-SH) group at position 3. The triazole ring is linked via a methylene bridge to a 1,3-benzodioxole-5-carboxamide moiety.
Properties
Molecular Formula |
C12H12N4O3S |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H12N4O3S/c1-16-10(14-15-12(16)20)5-13-11(17)7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6H2,1H3,(H,13,17)(H,15,20) |
InChI Key |
KNIPMHSBPUBYRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide typically involves multi-step organic reactions. One common approach is to start with the benzo[1,3]dioxole-5-carboxylic acid, which can be synthesized from piperonal through oxidation and subsequent carboxylation . The triazole moiety can be introduced via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and isothiocyanates . The final step involves coupling the triazole derivative with the benzo[1,3]dioxole-5-carboxylic acid under suitable conditions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzo[1,3]dioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : N-[[4-Ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
- Key Differences: 4-Ethyl group (vs. Naphthalene-derived substituent introduces a larger aromatic system, enhancing lipophilicity (logP) and possibly improving membrane permeability.
- Molecular Weight: 489.55 g/mol (vs.
Compound B : N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
- Key Differences: 4-Amino group replaces the methyl group, introducing a hydrogen-bond donor. Benzamide (vs. benzodioxole-carboxamide) reduces oxygen content, likely decreasing solubility in polar solvents.
- Structural Stability : Single-crystal X-ray data (R factor = 0.035) confirm a planar triazole ring, suggesting rigid conformation .
Compound C : 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
- Key Differences :
- Chlorobenzenesulfonamide replaces the benzodioxole-carboxamide.
- Sulfonamide group increases acidity (pKa ~10) compared to carboxamides, influencing ionization under physiological conditions.
- Applications : Sulfonamide derivatives are commonly associated with antibacterial and carbonic anhydrase inhibition activities .
Modifications to the Carboxamide/Linker Region
Compound D : N-[(4-Benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
- Key Differences :
- Benzyl group at position 4 increases hydrophobicity.
- Methoxybenzamide introduces an electron-donating group, altering electronic distribution.
- Potential Impact: Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .
Compound E : N-[(4-Methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
- Key Differences: Thiazole-aminoethylsulfanyl side chain introduces a heterocyclic motif. Thiazole’s nitrogen and sulfur atoms may enhance metal-chelating or hydrogen-bonding capabilities.
- Biological Relevance : Thiazole-containing compounds are frequently explored for antiviral and anticancer activities .
Physicochemical and Structural Comparison Table
Biological Activity
N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antifungal effects. This article reviews the current understanding of the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N4O2S2. The structure includes a benzodioxole moiety linked to a triazole ring with a sulfanyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Compounds similar in structure have shown significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been documented to inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced macrophages. This mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
- Antifungal Activity : Similar triazole compounds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Anti-inflammatory | Inhibition of iNOS and COX pathways | |
| Antifungal | Inhibition of ergosterol synthesis |
Case Study: Antimicrobial Evaluation
In a study evaluating various triazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like penicillin and tetracycline.
Case Study: Anti-inflammatory Properties
In vitro assays using RAW 264.7 macrophages showed that the compound reduced LPS-induced nitric oxide production significantly. The IC50 value was determined to be around 25 µM, indicating potent anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
